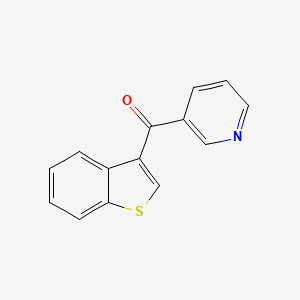

3-amino-N-(2-hydroxyethyl)-2-methylbenzamide

Overview

Description

This usually involves the IUPAC name, common names, and structural formula of the compound.

Synthesis Analysis

This involves the methods and procedures used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and yield.Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of a compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis

This involves the study of how the compound reacts with other substances. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This involves the study of the compound’s physical and chemical properties such as melting point, boiling point, solubility, stability, etc.Scientific Research Applications

Synthesis and Characterization

- The synthesis and characterization of similar benzamide derivatives involve detailed spectroscopic methods, such as 1H NMR, 13C NMR, IR, GC-MS, and X-ray analysis, to confirm their structure. These compounds, with N,O-bidentate directing groups, are potentially suitable for metal-catalyzed C–H bond functionalization reactions, highlighting their relevance in organic synthesis and material science (Hamad H. Al Mamari, Yousuf Al Lawati, 2019).

Polymer Science

- In the field of polymer science, novel aromatic polyimides were synthesized using derivatives related to the benzamide structure, demonstrating solubility in various organic solvents and stability across a wide range of temperatures. These findings suggest applications in high-performance materials and coatings (M. Butt, Zareen Akhtar, M. Zafar-uz-Zaman, A. Munir, 2005).

Catalysis

- Research into catalyzed oxidative carbonylation reactions using benzamide derivatives has unveiled pathways to isoindolinone and isobenzofuranimine derivatives, underlining the versatility of these compounds in synthesizing complex molecules for pharmaceutical and material applications (R. Mancuso, I. Ziccarelli, D. Armentano, N. Marino, S. Giofrè, B. Gabriele, 2014).

Antimicrobial Studies

- Benzamide derivatives have been investigated for their antibacterial and antifungal activities, with some showing promising results against Gram-positive and Gram-negative bacteria and fungi. This suggests potential applications in developing new antimicrobial agents (B. Mahesh, G. Mohan, S. Kabeer, N. Venkateswarulu, T. Vijaya, C. S. Reddy, 2015).

Antioxidant Activity

- The electrochemical study of amino-substituted benzamide derivatives with potential antioxidant activity provides insights into their mechanisms of action and potential applications in pharmaceuticals and nutraceuticals to combat oxidative stress (I. Jovanović, Ante Miličević, Dijana Jadreško, M. Hranjec, 2020).

Molecular Structure Analysis

- Detailed molecular structure analysis through spectroscopic and computational methods aids in understanding the intermolecular interactions and properties of benzamide derivatives, which is crucial for their application in drug design and material science (Sedat Karabulut, H. Namli, R. Kurtaran, L. Yıldırım, J. Leszczynski, 2014).

Safety And Hazards

This involves the study of the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage.

Future Directions

This involves the potential applications and further studies that can be conducted on the compound.

Please consult with a chemistry professional or academic databases for specific information on “3-amino-N-(2-hydroxyethyl)-2-methylbenzamide”.

properties

IUPAC Name |

3-amino-N-(2-hydroxyethyl)-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7-8(3-2-4-9(7)11)10(14)12-5-6-13/h2-4,13H,5-6,11H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMHJWUQRHOBKLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)C(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(2-hydroxyethyl)-2-methylbenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine](/img/structure/B1523133.png)

![1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1523134.png)

![4-[4-(Chloromethyl)benzoyl]morpholine](/img/structure/B1523140.png)

![4-[2-(Piperidin-4-yloxy)ethyl]morpholine](/img/structure/B1523148.png)